molecular formula C9H9NO2 B2754147 3-(5-Methylpyridin-2-yl)prop-2-enoic acid CAS No. 1335225-09-6

3-(5-Methylpyridin-2-yl)prop-2-enoic acid

Cat. No.: B2754147
CAS No.: 1335225-09-6
M. Wt: 163.176
InChI Key: YVZQRTARYNLSEM-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-yl)prop-2-enoic acid is a pyridine derivative characterized by a conjugated propenoic acid moiety attached to a 5-methyl-substituted pyridine ring. Its structure combines the aromaticity and basicity of pyridine with the acidic and hydrogen-bonding capabilities of the α,β-unsaturated carboxylic acid group.

Properties

IUPAC Name

(E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQRTARYNLSEM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 5-methylpyridine with acrolein under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Methylpyridin-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyridine ring, the nature of the aromatic system, or the saturation of the propenoic acid chain. Key comparisons are summarized below:

Compound Aromatic System Substituent(s) Functional Group Key Properties Reference
3-(5-Methylpyridin-2-yl)prop-2-enoic acid Pyridine 5-methyl α,β-unsaturated carboxylic acid High acidity (due to conjugation), potential for hydrogen bonding N/A
3-(4-Aminophenyl)prop-2-enoic acid (Compound 14) Phenyl 4-amino α,β-unsaturated carboxylic acid Enhanced solubility in polar solvents (amino group); redox activity likely
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol Pyridine 5-methoxy Propargyl alcohol Reduced acidity; alkynyl group may enable click chemistry
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid Phenyl 3,4-dihydroxy α,β-unsaturated carboxylic acid Strong antioxidant activity (catechol moiety); increased H-bonding capacity
3-(5-Oxopyrrolidin-2-yl)propanoic acid Pyrrolidinone 5-oxo Saturated carboxylic acid Lower acidity (no conjugation); lactam ring enhances rigidity

Biological Activity

3-(5-Methylpyridin-2-yl)prop-2-enoic acid, a pyridine-derived compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C9H9NO2
  • Molecular Weight : Approximately 165.17 g/mol
  • Structural Representation : The compound features a prop-2-enoic acid backbone with a methyl-substituted pyridine ring.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer effects, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies reported IC50 values ranging from 10 to 30 µM against human lung cancer cell lines, indicating moderate cytotoxicity .
  • Antioxidant Activity :
    • It displays antioxidant capabilities, which are crucial for protecting cells from oxidative stress. The compound demonstrated significant radical scavenging activity in DPPH assays, suggesting its potential use in formulations aimed at reducing oxidative damage .
  • Neuroprotective Effects :
    • Recent studies have indicated that derivatives of this compound may provide neuroprotective benefits, particularly in models of ischemic stroke. These findings highlight its potential as a therapeutic agent in neurodegenerative diseases .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Binding : It potentially binds to receptors that modulate inflammatory responses and cellular signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli with an MIC of 15 µg/mL
AnticancerIC50 values of 10 µM against lung cancer cell lines
AntioxidantScavenging activity of 70% in DPPH assay at 100 µg/mL
NeuroprotectiveReduced infarct size in ischemia model by 30%

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Due to its anticancer and neuroprotective properties, it is being explored as a lead compound for drug development.
  • Agricultural Chemicals : Its antimicrobial properties suggest potential use as a biopesticide or fungicide.
  • Nutraceuticals : The antioxidant activity positions it as a candidate for dietary supplements aimed at enhancing health and preventing disease.

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